molecular formula C13H12N2O4S B1398641 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid CAS No. 1095823-37-2

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid

Cat. No.: B1398641
CAS No.: 1095823-37-2
M. Wt: 292.31 g/mol
InChI Key: SCGGRPVGUJMOLY-UHFFFAOYSA-N
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Description

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the benzyloxycarbonyl group and the thiazole ring imparts unique chemical properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with benzyloxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecule. Additionally, the benzyloxycarbonyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-12(17)10-6-14-11(20-10)7-15-13(18)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGGRPVGUJMOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725546
Record name 2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095823-37-2
Record name 2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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